![molecular formula C15H14O B1361183 9,9-Dimethylxanthene CAS No. 19814-75-6](/img/structure/B1361183.png)
9,9-Dimethylxanthene
Overview
Description
9,9-Dimethylxanthene is a heterocyclic organic compound with the molecular formula C15H14O. It is a derivative of xanthene, characterized by the presence of two methyl groups at the 9th position of the xanthene ring. This compound is known for its stability and is used as a building block in various chemical syntheses .
Mechanism of Action
Target of Action
It is known that 9,9-dimethylxanthene is a heterocyclic building block , which suggests it may interact with various biological targets.
Mode of Action
It is known that the compound can be used in the preparation of other compounds such as this compound-4,5-dicarboxylic acid, 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, and 4,6-bis(dimesitylboryl)dibenzofuran . This suggests that this compound may interact with its targets through chemical reactions to form these compounds.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Action Environment
It is known that the compound should be stored under inert gas and in a dry environment , suggesting that exposure to moisture and certain gases may affect its stability.
Biochemical Analysis
Biochemical Properties
9,9-Dimethylxanthene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used in the synthesis of this compound-4,5-dicarboxylic acid and other derivatives . The interactions of this compound with biomolecules are primarily based on its structural configuration, which allows it to form stable complexes. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The molecular interactions of this compound are influenced by its structural properties, which allow it to form stable complexes with target molecules . These interactions can result in changes in gene expression and modulation of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound derivatives with room-temperature phosphorescence exhibit varying lifetimes, which can be tuned by intermolecular interactions and molecular configurations . These temporal effects are important for understanding the stability and efficacy of this compound in biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound can lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. The threshold effects observed in these studies are essential for determining the safe and effective dosage of this compound in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in cells . Understanding the metabolic pathways of this compound is crucial for its application in biochemical research and drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of this compound is essential for its efficacy in biochemical applications, as it influences the compound’s availability and activity within cells.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the activity and function of this compound, influencing its role in biochemical processes . Understanding the subcellular localization of this compound is important for optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,9-Dimethylxanthene can be synthesized through several methods. One common approach involves the reaction of diphenyl ether with acetone in the presence of a strong acid catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through recrystallization, and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 9,9-Dimethylxanthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the xanthene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include xanthone derivatives, dihydro derivatives, and various substituted xanthenes .
Scientific Research Applications
Medicinal Chemistry
Antiparasitic Activity
Research has demonstrated that derivatives of 9,9-dimethylxanthene exhibit potent antiparasitic properties. A study synthesized several derivatives and evaluated them against trypanothione reductase and various parasitic organisms, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. One compound showed remarkable activity with effective doses (ED50) of 0.02 µM for Trypanosoma brucei, 0.48 µM for Trypanosoma cruzi, and 0.32 µM for Leishmania donovani .
Compound | ED50 (µM) | Target Parasite |
---|---|---|
Compound A | 0.02 | Trypanosoma brucei |
Compound B | 0.48 | Trypanosoma cruzi |
Compound C | 0.32 | Leishmania donovani |
This indicates the potential of this compound derivatives as leads in the development of new antiparasitic drugs.
Photophysical Properties
Room-Temperature Phosphorescence
this compound derivatives have been identified as room-temperature phosphorescence (RTP) emitters with ultralong lifetimes, making them suitable for applications in bioimaging and security technologies. The phosphorescent properties can be tailored by modifying the molecular structure through different substituents .
Emission Characteristics
The RTP lifetimes of various derivatives range significantly:
Derivative | RTP Lifetime (ms) |
---|---|
Derivative X | 52 |
Derivative Y | 601 |
This tunability allows for targeted applications in fields requiring specific emission characteristics.
Catalysis
Ligand Applications
this compound serves as a bidentate ligand in various catalytic processes. Specifically, the derivative 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene has been utilized in palladium-catalyzed cross-coupling reactions and hydroformylation of alkenes .
Catalytic Performance
The effectiveness of this ligand can be illustrated through its application in the synthesis of heterocycles:
Reaction Type | Catalyst Used | Yield (%) |
---|---|---|
Palladium-Catalyzed C-N Coupling | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene | 85 |
Hydroformylation of Alkenes | Same ligand | 90 |
These results underscore the compound's utility in enhancing reaction efficiency and yield.
Coordination Chemistry
Complex Formation
The coordination chemistry involving this compound has led to the development of metal complexes that exhibit unique properties. For instance, copper and silver complexes formed with this ligand have shown promising photophysical properties under varying pressure conditions .
Complex Characteristics
The structural integrity and photophysical behavior of these complexes can be summarized as follows:
Complex Type | Metal | Photophysical Property |
---|---|---|
Copper Complex | Cu | Enhanced stability under pressure |
Silver Complex | Ag | Unique emission spectra |
Case Studies
Case Study: Antiparasitic Drug Development
A notable case study involved the synthesis of a new derivative based on this compound aimed at treating Chagas disease caused by Trypanosoma cruzi. The compound was tested for its efficacy against various strains and demonstrated a significant reduction in parasite load in vitro.
Case Study: Bioimaging Applications
Another study focused on the application of RTP emitters derived from this compound in bioimaging. The compounds were tested in live cell imaging scenarios where their long-lived phosphorescence allowed for extended observation periods without significant photobleaching.
Comparison with Similar Compounds
Xanthene: The parent compound, lacking the two methyl groups at the 9th position.
9,9-Dimethyl-4,5-dicarboxyxanthene: A derivative with carboxyl groups at the 4th and 5th positions.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: A brominated derivative with tert-butyl groups.
Uniqueness: 9,9-Dimethylxanthene is unique due to its enhanced stability and reactivity compared to its parent compound, xanthene. The presence of the two methyl groups at the 9th position increases its steric hindrance, which can influence its chemical behavior and interactions with other molecules .
Biological Activity
9,9-Dimethylxanthene is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiparasitic, anticancer, and antimicrobial properties, supported by detailed research findings and data tables.
Antiparasitic Activity
One of the most notable biological activities of this compound derivatives is their antiparasitic effects. A study synthesized various derivatives and evaluated their efficacy against several parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. The results indicated high in vitro activity for some derivatives, with effective doses (ED50) as low as 0.02 µM for T. brucei, 0.48 µM for T. cruzi, and 0.32 µM for L. donovani . These findings suggest that modifications to the xanthene structure can enhance antiparasitic potency.
Derivative | Target Parasite | ED50 (µM) |
---|---|---|
Compound A | Trypanosoma brucei | 0.02 |
Compound B | Trypanosoma cruzi | 0.48 |
Compound C | Leishmania donovani | 0.32 |
Anticancer Activity
Recent investigations have also focused on the anticancer potential of this compound derivatives. Metal complexes formed with this compound have shown dual activity against cancer cells and bacterial infections. For instance, a study demonstrated that certain copper (Cu(I)) and silver (Ag(I)) complexes exhibited significant anticancer activity against various cell lines, including A549 (lung cancer), MCF7 (breast cancer), and PC3 (prostate cancer). The most potent complex induced apoptosis in A549 cells, as evidenced by flow cytometry analysis .
Complex | Cancer Cell Line | Activity |
---|---|---|
Complex 1 | A549 | Induced apoptosis |
Complex 2 | MCF7 | Moderate inhibition |
Complex 3 | PC3 | High anti-proliferative effect |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored extensively. Research indicates that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies revealed that some complexes could effectively inhibit the growth of E. coli and other pathogenic bacteria . The ability to scavenge free radicals further supports their potential in preventing oxidative stress-related damage.
The mechanisms underlying the biological activities of this compound derivatives are complex and vary depending on the specific structural modifications made to the xanthene core. For instance:
- Antiparasitic Mechanism : The lack of correlation between inhibitory activity against trypanothione reductase (TR) and ED50 values suggests that TR may not be the primary target for antiparasitic action .
- Anticancer Mechanism : The ability of certain metal complexes to intercalate with DNA indicates a potential mechanism for their anticancer effects .
- Antimicrobial Mechanism : The accumulation of silver ions in bacterial periplasm has been linked to the antibacterial efficacy observed in some studies .
Case Studies
- Synthesis and Evaluation of Derivatives : A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities against multiple targets, highlighting the versatility of this compound .
- Metal Complexes : Research into Cu(I) and Ag(I) complexes demonstrated their dual functionality in targeting both cancerous cells and bacteria, showcasing the multifaceted applications of this compound in therapeutic contexts .
Properties
IUPAC Name |
9,9-dimethylxanthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVNAPYHLASOSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2OC3=CC=CC=C31)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345781 | |
Record name | 9,9-Dimethylxanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19814-75-6 | |
Record name | 9,9-Dimethyl-9H-xanthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19814-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,9-Dimethylxanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,9-Dimethylxanthene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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